molecular formula C22H19ClN4O3 B2580583 3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 329207-62-7

3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2580583
CAS RN: 329207-62-7
M. Wt: 422.87
InChI Key: OIBKMSSDSUAXMN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Utility in Heterocyclic Synthesis : Compounds containing parts of the structure similar to the query compound have been utilized as key intermediates in the synthesis of various heterocyclic derivatives. For example, enaminonitriles and carboxamide derivatives serve as precursors for synthesizing pyrazole, pyridine, and pyrimidine derivatives with potential biological activities (Fadda et al., 2012). These synthetic routes are crucial for developing novel compounds that could exhibit antibacterial, anticancer, and anti-inflammatory properties.

  • Antibacterial and Anticancer Agents : Research has demonstrated the synthesis and biological evaluation of novel compounds, including those with pyrazole and carboxamide fragments, showing promising antibacterial and anticancer activities. For instance, compounds synthesized from amino benzo[d]thiazolyl substituted pyrazol-5-ones have displayed significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, along with cytotoxic activity against mammalian cell lines at non-toxic concentrations (Palkar et al., 2017). These findings highlight the therapeutic potential of compounds with related structures in treating microbial infections and cancer.

  • Synthesis of Isoxazolines and Isoxazoles : Another study explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, indicating a versatile approach to creating compounds that could be further evaluated for various biological activities (Rahmouni et al., 2014). Such synthetic strategies expand the chemical space of heterocyclic compounds with potential application in drug discovery.

  • Molecular Docking Studies : Molecular docking studies on newly synthesized heterocyclic compounds, including those with pyrazolines and oxazoles, have been conducted to evaluate their potential as antimicrobial and anticancer agents. This computational approach helps in understanding the interaction between synthesized compounds and biological targets, guiding the design of more effective therapeutics (Katariya et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-19(22(29)27(26(13)3)15-9-5-4-6-10-15)24-21(28)18-14(2)30-25-20(18)16-11-7-8-12-17(16)23/h4-12H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKMSSDSUAXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

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